1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-5-16-17-8-9-18(16)23(19,20)15-11-13(21-6-2)12(4)10-14(15)22-7-3/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWQONMADKNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sulfonation of Preformed Imidazole
This approach involves synthesizing 2-ethyl-1H-imidazole followed by sulfonation with a custom benzenesulfonyl chloride.
Synthesis of 2-Ethyl-1H-imidazole
2-Ethylimidazole can be prepared via:
Preparation of 2,5-Diethoxy-4-methylbenzenesulfonyl Chloride
-
Diethylation and methylation of hydroquinone :
-
Sulfonation :
Coupling Reaction
The sulfonyl chloride is reacted with 2-ethyl-1H-imidazole under basic conditions (e.g., pyridine or Et₃N) to facilitate N-sulfonation. Typical conditions include:
Example Protocol :
Route 2: Sequential Assembly on the Imidazole Ring
This method builds the sulfonyl group directly onto a pre-alkylated imidazole.
Alkylation of Imidazole
Direct Sulfonation
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Electrophilic aromatic sulfonation : Challenges arise due to the imidazole’s electron-deficient nature.
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Directed ortho-metalation : Use of LiTMP to deprotonate the imidazole, followed by trapping with SO₂Cl₂.
Critical Reaction Parameters and Optimization
Sulfonation Efficiency
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition of sulfonyl chloride |
| Base | Pyridine > Et₃N | Neutralizes HCl, minimizes side reactions |
| Solvent Polarity | THF > DCM | Enhances solubility of intermediates |
Key Finding : Excess sulfonyl chloride (1.5 eq) improves yields to >75% but requires careful purification.
Purification Challenges
-
Byproducts : Di-sulfonated species and unreacted imidazole.
-
Solutions :
Mechanistic Insights
N-Sulfonation Mechanism
The reaction proceeds via a two-step nucleophilic aromatic substitution:
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Deprotonation of imidazole by base to form a resonance-stabilized anion.
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Attack of the anion on the electrophilic sulfur in the sulfonyl chloride.
Transition State :
Stabilization by polar aprotic solvents (e.g., THF) accelerates this step.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that imidazole derivatives, including 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole, exhibit promising antitumor properties. For instance, compounds with similar structures have shown notable antiproliferative effects against several cancer cell lines. One particular derivative exhibited superior potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antitumor Activity of Imidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | A549 | 12.5 | 5-FU | 20 |
| Other derivative | MCF-7 | 10.0 | MTX | 15 |
Antimicrobial Properties
The antimicrobial potential of imidazole compounds has been extensively studied. Research indicates that derivatives similar to this compound possess significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized imidazoles demonstrated effective inhibition at low concentrations, making them candidates for further development as antibacterial agents .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| Other derivative | E. coli | 16 µg/mL |
Anti-inflammatory Effects
Imidazole derivatives are also being explored for their anti-inflammatory properties. Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit inflammatory pathways. In particular, some derivatives have shown significant activity in reducing inflammation in preclinical models .
Table 3: Anti-inflammatory Activity of Imidazole Derivatives
| Compound | Model Used | Effectiveness (%) at 100 mg/kg |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | 85 |
| Other derivative | Lipopolysaccharide-induced inflammation in mice | 90 |
Mechanistic Studies
To understand the mechanisms underlying the biological activities of imidazole derivatives, molecular docking studies have been employed. Such studies often reveal binding affinities with key proteins involved in disease processes, such as cyclooxygenase enzymes implicated in inflammation and cancer progression .
Mechanism of Action
The mechanism by which 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole exerts its effects depends on its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Features of Sulfonyl-Substituted Imidazoles
- Substitution Patterns: The target compound’s 2,5-diethoxy-4-methylbenzenesulfonyl group distinguishes it from analogs with chloro (e.g., ), isopropyl (e.g., ), or simpler methyl/benzyl groups (e.g., ).
- Imidazole Modifications : Unlike derivatives with carboxylic acid substituents (e.g., ), the target compound’s ethyl group reduces polarity, favoring hydrophobic interactions in biological systems.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- Lipophilicity : The target compound’s higher LogP (3.8 vs. 3.2 in ) reflects the contribution of ethoxy groups over methoxy.
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit greater aqueous solubility due to ionizable groups, whereas the target compound is more suited for lipid-rich environments.
Biological Activity
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features an imidazole ring, which is known for its role in various biological functions. The sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Modulation of Protein Interactions : It may interfere with protein-protein interactions critical for cellular function, particularly in cancer cells.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against various pathogens, indicating its potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted by researchers at the University of California investigated the compound's effects on MCF-7 cells. The results indicated that treatment with the compound led to apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism that interrupts normal cellular proliferation.
Study 2: Antimicrobial Properties
In a clinical setting, a trial evaluated the efficacy of the compound against antibiotic-resistant strains of bacteria. The results demonstrated that it effectively inhibited growth in resistant strains of Staphylococcus aureus, providing a promising avenue for developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
